![molecular formula C20H18N2O4S B2799479 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950425-06-6](/img/new.no-structure.jpg)

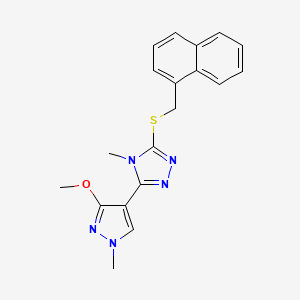

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

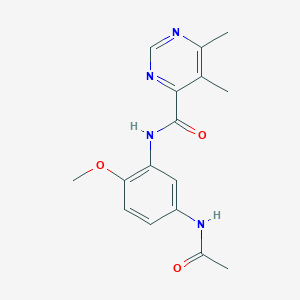

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione are enzymes involved in oxidative stress and inflammation pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). COX enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, while NF-κB is a key regulator of immune response and inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines. This dual action helps in mitigating inflammation and oxidative stress .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the synthesis of prostaglandins and thromboxanes. This results in decreased inflammation and pain. The modulation of the NF-κB pathway affects several downstream targets, including the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This comprehensive effect on inflammatory pathways helps in controlling chronic inflammation and related diseases .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract and has a high bioavailability due to its lipophilic nature, which facilitates its diffusion across cell membranes. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained action, making it effective for long-term use .

Result of Action

At the molecular level, the compound’s action results in the decreased production of inflammatory mediators, leading to reduced inflammation and oxidative stress. At the cellular level, this translates to decreased cell damage and improved cell survival. Clinically, this can manifest as reduced symptoms of inflammatory diseases, such as pain, swelling, and redness .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s efficacy and stability. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of antioxidants can enhance its stability and efficacy by preventing oxidative degradation. Additionally, the compound’s action can be influenced by the presence of other drugs that may compete for the same metabolic pathways .

: ChemSpider : MDPI

属性

CAS 编号 |

950425-06-6 |

|---|---|

分子式 |

C20H18N2O4S |

分子量 |

382.43 |

IUPAC 名称 |

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27) |

InChI 键 |

CVUZVKUPFTVQID-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799399.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)

![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)

![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)

![2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2799413.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2799419.png)